molecular formula C15H18N2O3S2 B4575813 ethyl 4-methyl-2-{[(5-propyl-3-thienyl)carbonyl]amino}-1,3-thiazole-5-carboxylate

ethyl 4-methyl-2-{[(5-propyl-3-thienyl)carbonyl]amino}-1,3-thiazole-5-carboxylate

Cat. No.: B4575813
M. Wt: 338.4 g/mol
InChI Key: STAQHEIVMARVDC-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-{[(5-propyl-3-thienyl)carbonyl]amino}-1,3-thiazole-5-carboxylate is a high-purity chemical compound offered for research and development purposes. This specialty chemical features a thiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. The molecular structure incorporates a thiophene carbonyl amide group, making it a valuable synthetic intermediate for constructing more complex molecules. Researchers can utilize this compound in various exploratory studies, including but not limited to, the synthesis of novel heterocyclic compounds, pharmaceutical development, and as a building block in material science. As a novel chemical entity, its specific mechanism of action and full range of applications are areas of active investigation. This product is intended for use by qualified laboratory professionals. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct their own thorough safety and characterization analyses prior to use. Handle with appropriate personal protective equipment and under the conditions advised by your institution's chemical safety guidelines.

Properties

IUPAC Name

ethyl 4-methyl-2-[(5-propylthiophene-3-carbonyl)amino]-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S2/c1-4-6-11-7-10(8-21-11)13(18)17-15-16-9(3)12(22-15)14(19)20-5-2/h7-8H,4-6H2,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STAQHEIVMARVDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=CS1)C(=O)NC2=NC(=C(S2)C(=O)OCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-methyl-2-{[(5-propyl-3-thienyl)carbonyl]amino}-1,3-thiazole-5-carboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C15H18N2O2S\text{C}_{15}\text{H}_{18}\text{N}_2\text{O}_2\text{S}

This structure includes a thiazole ring, which is known for its biological activity, particularly in drug development.

Xanthine Oxidase Inhibition

Research has indicated that derivatives of thiazole compounds exhibit xanthine oxidase inhibitory activity. For instance, related compounds demonstrated moderate inhibitory effects on xanthine oxidase with IC50 values ranging from 3.6 to 9.9 μM, suggesting that this compound may also possess similar properties . This inhibition is significant as it relates to conditions such as gout and hyperuricemia.

Antioxidant Activity

In addition to xanthine oxidase inhibition, thiazole derivatives have shown antioxidant properties. The antioxidant activity is crucial for mitigating oxidative stress-related diseases, including cancer and cardiovascular diseases .

Biological Activity Profiles

The biological activities of this compound can be summarized in the following table:

Activity Description Reference
Xanthine Oxidase InhibitionModerate inhibitory activity with potential therapeutic implications for gout.
AntioxidantExhibits antioxidant properties that may protect against oxidative stress.
AntitumorPotential cytotoxic effects against various cancer cell lines.
AntidiabeticMay improve insulin sensitivity and glucose metabolism.

Case Studies and Research Findings

  • Antitumor Activity : A study highlighted the cytotoxic effects of thiazole derivatives on cancer cell lines, indicating that modifications in the thiazole structure can enhance activity against human glioblastoma and melanoma cells . The presence of specific substituents on the phenyl ring was found to be crucial for increasing cytotoxicity.
  • Antidiabetic Effects : Another investigation into related thiazole compounds revealed their potential in enhancing insulin sensitivity through mechanisms involving the modulation of glucose metabolism . This suggests a promising avenue for further research into this compound as an antidiabetic agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical profiles of ethyl 4-methyl-2-{[(5-propyl-3-thienyl)carbonyl]amino}-1,3-thiazole-5-carboxylate can be contextualized by comparing it to structurally related thiazole derivatives. Key distinctions lie in substituent effects on solubility, reactivity, and bioactivity.

Table 1: Structural and Functional Comparison of Thiazole Derivatives

Compound Name Key Substituents Molecular Features Biological Activity Reference
This compound 5-Propyl-3-thienyl, methyl, ethyl ester Thiophene enhances lipophilicity; propyl chain may improve membrane permeability Hypothesized antimicrobial/antifungal activity (based on analogs) N/A
Ethyl 4-methyl-2-(1-methyl-1H-pyrazole-5-amido)-1,3-thiazole-5-carboxylate Pyrazole ring, methyl, ethyl ester Pyrazole’s polarity may reduce lipid solubility; amide linkage supports target binding Antifungal activity against Candida albicans (MIC: 8 µg/mL)
Ethyl 2-{[(4-fluorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate 4-Fluorophenoxy, methyl, ethyl ester Fluorine atom increases electronegativity and metabolic stability Broad-spectrum antimicrobial activity (IC₅₀: 12 µM for E. coli)
Ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate Trifluoromethyl, amino, ethyl ester Trifluoromethyl group enhances resistance to oxidation Anticancer activity (IC₅₀: 5 µM in HeLa cells)
Methyl 2-amino-5-(thiophen-3-YL)-1,3-thiazole-4-carboxylate Thiophene, amino, methyl ester Thiophene’s π-conjugation may stabilize drug-receptor interactions Antiviral activity against HSV-1 (EC₅₀: 10 µM)

Key Insights

However, this may reduce aqueous solubility, a trade-off observed in trifluoromethyl-substituted thiazoles . Amide vs. Ester Linkages: The carboxamide group in the target compound and its pyrazole analog may facilitate hydrogen bonding with enzymatic targets, whereas ester-linked derivatives (e.g., fluorophenoxy analog ) prioritize hydrolysis-resistant interactions.

Synthetic Methodologies: The target compound’s synthesis likely parallels routes used for ethyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate, involving cyclization of α-haloketones with thioureas or thioamides . Propyl-thienyl incorporation may require Suzuki-Miyaura coupling or Friedel-Crafts acylation .

Biological Activity Trends: Antimicrobial Potency: Fluorophenoxy and pyrazole analogs exhibit stronger activity against bacteria and fungi (MIC: 8–12 µg/mL) compared to amino-substituted thiazoles, suggesting electron-withdrawing groups enhance efficacy. Anticancer Potential: Trifluoromethyl-substituted thiazoles show notable cytotoxicity, implying the target compound’s propyl-thienyl group could similarly disrupt cancer cell membranes or redox pathways.

Q & A

Q. What are the recommended synthetic routes for ethyl 4-methyl-2-{[(5-propyl-3-thienyl)carbonyl]amino}-1,3-thiazole-5-carboxylate?

The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core followed by amide coupling. A general approach includes:

  • Step 1 : Condensation of ethyl 4-methylthiazole-5-carboxylate precursors with thiourea derivatives under basic conditions to form the thiazole ring.
  • Step 2 : Activation of the 5-propyl-3-thienyl carbonyl group (e.g., using carbodiimides like EDC/HCl) for coupling with the amino group on the thiazole .
  • Step 3 : Purification via column chromatography or recrystallization. Reaction conditions (solvent, temperature, catalysts) should be optimized to avoid side products like unreacted intermediates or hydrolyzed esters .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

  • HPLC : To assess purity and separate isomers or byproducts .
  • NMR (¹H/¹³C) : To confirm substituent positions (e.g., methyl groups on thiazole, propyl chain on thienyl) and amide bond formation .
  • Mass Spectrometry (HRMS) : For molecular weight validation and fragmentation pattern analysis .

Q. What biological targets are associated with this compound?

Based on structural analogs, potential targets include:

  • Protein kinases : Thiazole derivatives often inhibit kinases like MAPK or EGFR via competitive binding to ATP pockets .
  • Inflammatory enzymes : Cyclooxygenase (COX) or lipoxygenase (LOX) pathways, as seen in related thienyl-thiazole hybrids .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Methodological strategies include:

  • Dose-response validation : Test activity across a broad concentration range (e.g., 0.1–100 μM) in multiple cell lines .
  • Target specificity assays : Use kinase profiling panels or siRNA knockdowns to confirm target engagement .
  • Metabolic stability studies : Assess compound degradation in serum to rule out false negatives .

Q. What computational methods are effective for analyzing structure-activity relationships (SAR)?

Advanced approaches include:

  • Molecular docking : Simulate binding modes with targets like COX-2 or kinases using software like AutoDock Vina .
  • QSAR modeling : Train models on analog datasets (e.g., substituent effects on IC₅₀ values) to predict activity .
  • MD simulations : Evaluate conformational stability of the amide-thiazole-thienyl scaffold in aqueous or lipid bilayer environments .

Q. How can synthetic routes be optimized to improve yield and scalability?

Strategies involve:

  • Catalyst screening : Test palladium or copper catalysts for Suzuki coupling of thienyl groups .
  • Solvent optimization : Replace polar aprotic solvents (DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to reduce side reactions .
  • Flow chemistry : Implement continuous flow systems for amide bond formation to enhance reproducibility .

Q. What experimental designs are suitable for elucidating the compound’s mechanism of action?

  • Transcriptomics/proteomics : Use RNA-seq or SILAC-MS to identify downstream pathways affected by treatment .
  • Crystallography : Co-crystallize the compound with target enzymes (e.g., COX-2) to resolve binding interactions .
  • Pharmacological profiling : Combine kinase inhibition data with phenotypic assays (e.g., apoptosis, cell cycle arrest) .

Methodological Considerations

Q. How to design structural analogs to enhance bioactivity?

  • Substituent variation : Replace the propyl group on the thienyl ring with fluorinated or branched chains to modulate lipophilicity .
  • Bioisosteric replacement : Substitute the ethyl ester with a methyloxadiazole to improve metabolic stability .
  • Evaluate analogs using in vitro ADME assays (e.g., microsomal stability, Caco-2 permeability) .

Q. What strategies mitigate solubility challenges during in vitro testing?

  • Co-solvent systems : Use DMSO/PEG-400 mixtures (≤0.1% final concentration) to maintain compound solubility without cytotoxicity .
  • Nanoformulation : Encapsulate the compound in liposomes or cyclodextrins to enhance aqueous dispersion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-methyl-2-{[(5-propyl-3-thienyl)carbonyl]amino}-1,3-thiazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 4-methyl-2-{[(5-propyl-3-thienyl)carbonyl]amino}-1,3-thiazole-5-carboxylate

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